3-(Diethylamino)propylamine
Overview
Description
3-(Diethylamino)propylamine is a compound that is structurally related to diethylamine and triethylamine, as indicated by the molecular structures and conformations studied in diethylamine and triethylamine . Although the specific details of 3-(diethylamino)propylamine are not provided in the papers, it can be inferred that it shares similar properties with its related amines. It is a compound that contains both amine and propyl groups, which suggests its potential use in various chemical reactions and as a ligand in metal complexes.
Synthesis Analysis
The synthesis of compounds related to 3-(diethylamino)propylamine involves reactions with amines. For instance, diethyl acetylenedicarboxylate reacts with amines to produce various compounds, which upon hydrolysis yield pyruvic acid, carbon dioxide, and the respective amines . Additionally, a zinc metal complex bearing a 3-(diethylamino)propylamine ligand was synthesized by reacting the amine with zinc acetate, indicating the amine's ability to act as a ligand .
Molecular Structure Analysis
The molecular structure and conformation of amines similar to 3-(diethylamino)propylamine have been investigated using gas electron diffraction and ab initio calculations . These studies provide insights into the geometric parameters of the amines, which are crucial for understanding their reactivity and interactions with other molecules.
Chemical Reactions Analysis
3-(Diethylamino)propylamine can be expected to participate in various chemical reactions due to its amine group. For example, a compound with a diethylamino group was synthesized using microwave-assisted amidation, demonstrating the reactivity of such groups in forming new chemical bonds . The zinc complex with the 3-(diethylamino)propylamine ligand showed catalytic activity in the reaction of aromatic aldehyde to nitromethane, further illustrating the chemical utility of the amine .
Physical and Chemical Properties Analysis
The physical properties of amines related to 3-(diethylamino)propylamine have been studied, such as their volumetric properties in binary mixtures . The molar heat capacities of similar amines have also been measured, providing data on their thermodynamic properties . These studies contribute to a comprehensive understanding of the physical and chemical behavior of amines in various conditions.
Scientific Research Applications
CO2 Absorption Enhancement : DEAPA enhances CO2 absorption capacity and rate due to its molecular structure containing both primary and tertiary amino groups. It shows better performance compared to blended amine systems like monoethanolamine and methyldiethanolamine in CO2 capture processes (Zhang et al., 2016).
Physicochemical and Transport Properties : The study of the physicochemical and transport properties of aqueous DEAPA solutions reveals insights into its volumetric properties, viscosities, and refractive indices, which are important for various industrial applications (Philip et al., 2020).
Vapour-Liquid Equilibrium Study : DEAPA, when blended with other tertiary amines, shows potential in post-combustion CO2 capture, with less volatility than other amines in aqueous solutions. This property is crucial for designing efficient CO2 capture systems (Bernhardsen et al., 2019).
Antiplasmodial Activity : DEAPA-containing polymeric conjugates have been found to be active against the chloroquine-sensitive strain of Plasmodium falciparum, suggesting potential applications in malaria treatment (Aderibigbe et al., 2014).
Antibacterial Activity : Complexes of enaminones with DEAPA have shown significant antibacterial action against bacteria like Escherichia coli and Staphylococcus aureus, indicating potential in developing new antibacterial agents (Mahmud et al., 2010).
Drug Delivery Systems : DEAPA has been used in the creation of pH-responsive drug vehicles for targeted tumor therapy, showcasing its role in enhancing the efficacy and selectivity of antitumor drugs (Lee et al., 2018).
Magnetic Resonance Imaging : Polyampholyte-coated magnetite nanoparticles containing DEAPA have shown potential as contrast agents in MRI due to their excellent biocompatibility and long circulation time in blood (Wang et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N',N'-diethylpropane-1,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2/c1-3-9(4-2)7-5-6-8/h3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOHMWDJIBGVPIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2 | |
Record name | 3-DIETHYLAMINOPROPYLAMINE | |
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URL | https://cameochemicals.noaa.gov/chemical/3195 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7059303 | |
Record name | 1,3-Propanediamine, N,N-diethyl- | |
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URL | https://comptox.epa.gov/dashboard/DTXSID7059303 | |
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Molecular Weight |
130.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
3-diethylaminopropylamine appears as a water-white liquid with a fishlike odor. May be very irritating to skin and eyes. Used to make other chemicals and as a component of adhesives., Liquid, Colorless liquid with a fishy odor; [CAMEO] | |
Record name | 3-DIETHYLAMINOPROPYLAMINE | |
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URL | https://cameochemicals.noaa.gov/chemical/3195 | |
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Record name | 1,3-Propanediamine, N1,N1-diethyl- | |
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Record name | N,N-Diethyltrimethylenediamine | |
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Flash Point |
138 °F (NFPA, 2010) | |
Record name | 3-DIETHYLAMINOPROPYLAMINE | |
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URL | https://cameochemicals.noaa.gov/chemical/3195 | |
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Product Name |
3-(Diethylamino)propylamine | |
CAS RN |
104-78-9 | |
Record name | 3-DIETHYLAMINOPROPYLAMINE | |
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URL | https://cameochemicals.noaa.gov/chemical/3195 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | N,N-Diethyl-1,3-propanediamine | |
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Record name | N,N-Diethyltrimethylenediamine | |
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Record name | 3-(Diethylamino)propylamine | |
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Record name | 1,3-Propanediamine, N1,N1-diethyl- | |
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Record name | 1,3-Propanediamine, N,N-diethyl- | |
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Record name | 3-aminopropyldiethylamine | |
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Record name | N,N-DIETHYL-1,3-PROPANEDIAMINE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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